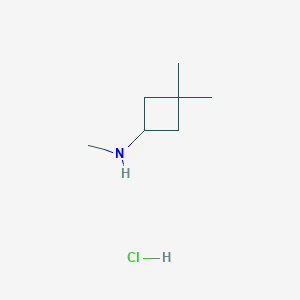

N,3,3-trimethylcyclobutan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,3,3-trimethylcyclobutan-1-amine hydrochloride (TMCA-HCl) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, biochemical, and physiological studies. It is also used in the synthesis of other compounds. TMCA-HCl is a colorless, odorless, and crystalline solid with a molecular weight of 193.64 g/mol. It is also known as 3-amino-2,3-dimethylcyclobutane hydrochloride.

Aplicaciones Científicas De Investigación

Oxidative Rearrangement and Amidine Synthesis

N,3,3-trimethylcyclobutan-1-amine hydrochloride plays a role in the oxidative rearrangement of spiro cyclobutane cyclic aminals, facilitating the efficient construction of bicyclic amidines. This process is initiated by N-halogenation of aminal nitrogens and followed by cyclobutane ring expansion, proving its utility in organic synthesis (Murai, Komatsu, Nagao, & Fujioka, 2012).

Crystal Structure Analysis

In another application, the hydrochloride salt of a similar compound, namely an N,N,N-trimethyl quaternary ammonium salt, was synthesized for crystal structure analysis. Such studies contribute to the understanding of molecular geometry, electronic structure, and chemical properties (Xiao, 2008).

Sonochemical Generation of Azomethine Ylides

The compound has been used in the sonochemical generation of azomethine ylides, which are then reacted with thiocarbonyl compounds to produce spirocyclic 1,3-thiazolidines. This illustrates its role in facilitating unique chemical reactions (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

VLA-4 Antagonists Synthesis

A variant of the compound was used in the synthesis of 3-aminocyclobut-2-en-1-ones, leading to the development of potent VLA-4 antagonists. This application highlights its potential in medicinal chemistry and drug development (Brand, de Candole, & Brown, 2003).

Enantioselective Synthesis of Amines

The compound has been employed in the unprecedented enantioselective synthesis of trifluoromethylated amines, demonstrating its versatility in creating stereoselective and functionalized amines (Gosselin, O'shea, Roy, Reamer, Chen, & Volante, 2005).

Polymerization and Functionalization of Polypeptides

It also finds use in the controlled ring-opening polymerization of amino acid N-carboxyanhydrides and end-group functionalization of polypeptides, showcasing its application in polymer science (Lu & Cheng, 2008).

Catalytic Reductive Amination

Additionally, the compound is involved in catalytic reductive amination processes, as seen in cyclobutadiene metal complexes, indicating its role in catalysis and industrial chemistry applications (Afanasyev et al., 2016).

Propiedades

IUPAC Name |

N,3,3-trimethylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZTWUBJBPKEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)

![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)

![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)

![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)